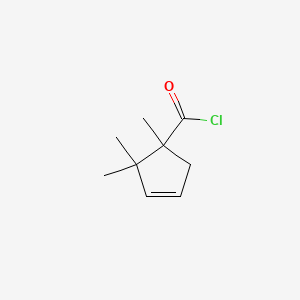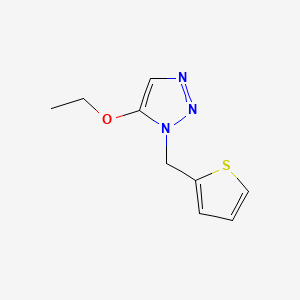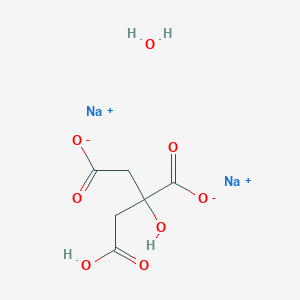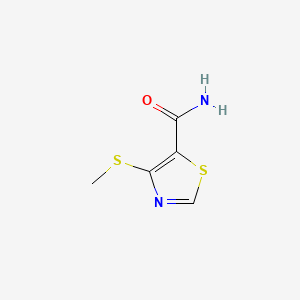![molecular formula C7H6BrClN2O B568620 Clorhidrato de 6-Bromoimidazo[1,2-a]piridin-8-ol CAS No. 1379358-48-1](/img/structure/B568620.png)
Clorhidrato de 6-Bromoimidazo[1,2-a]piridin-8-ol
Descripción general
Descripción
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is a heterocyclic compound with the molecular formula C7H6BrClN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridines, a class of compounds with a similar structure, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Biochemical Pathways
Imidazopyridines, which share a similar structure, are known to be involved in various biochemical reactions .
Result of Action
Compounds with similar structures are known to have a wide range of applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . The hydroxylation step can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carbonyl compounds .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 8th position.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Contains an additional chlorine atom.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the 6th and 8th positions.
Uniqueness
6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research .
Propiedades
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O.ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;/h1-4,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYUFUVRCYOSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[1,2-d]imidazol-8-amine](/img/structure/B568541.png)




